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Abstract

Bdf 9148, with the chemical name 4-[3'-(1"-benzhydryl-azetidine-3"-oxy)-2'-
hydroxypropoxy]-1H-indole-2-carbonitrile, is a potent positive inotropic agent that has garnered
interest for its potential therapeutic applications in myocardial failure. This document provides a
comprehensive overview of the discovery, synthesis, and mechanism of action of Bdf 9148. It
is intended to serve as a technical guide for researchers and professionals in the field of drug
development. The information presented herein is a compilation of data from various scientific
publications and patents, offering a detailed look into the pharmacological profile and chemical
synthesis of this compound.

Discovery and Pharmacological Profile

Bdf 9148 was identified as a novel positive inotropic agent with a mechanism of action distinct
from many existing cardiotonic drugs. It exerts its effects primarily by acting as a sodium
channel activator. This activity leads to an increase in the force of myocardial contraction, a
desirable characteristic for the treatment of heart failure.

Inotropic Effects

Studies on isolated cardiac preparations have demonstrated the concentration-dependent
positive inotropic effects of Bdf 9148. In guinea pig papillary muscles, Bdf 9148 increased the
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force of contraction with a 50% effective concentration (EC50) of 0.6 microM.[1] In the left atria
of guinea pigs, the EC50 was found to be 0.2 microM.[1]

Further investigations in human failing and non-failing myocardium confirmed these findings.
Bdf 9148 and its active S(-)-enantiomer increased the force of contraction in a dose-dependent
manner in both tissue types. Notably, human failing myocardium exhibited an enhanced
sensitivity to Bdf 9148.

Electrophysiological Effects

The positive inotropic action of Bdf 9148 is linked to its ability to modulate cardiac sodium
channels. It slows the inactivation of these channels, leading to a prolonged influx of sodium
ions during the action potential. This effect is sensitive to tetrodotoxin (TTX), a potent sodium
channel blocker.[1] Bdf 9148 has been shown to prolong the action potential duration, although
at higher concentrations (greater than 3 microM), it can cause a shortening of the action
potential.

Quantitative Data

The following tables summarize the key quantitative data reported for Bdf 9148.

Parameter Species/Tissue Value Reference
EC50 (Force of Guinea Pig Papillary

) 0.6 uM [1]
Contraction) Muscle

EC50 (Force of

) Guinea Pig Left Atria 0.2 uM [1]
Contraction)
Human Failin Significantly higher
EC50 (Force of ] g g vy
] Myocardium (NYHA potency compared to
Contraction) N
V) non-failing
EC50 (Force of Human Non-failing
Contraction) Myocardium

Table 1: Potency of Bdf 9148 in Cardiac Tissues
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Parameter Effect Concentration Reference

Action Potential

, Prolongation Low Concentrations
Duration (APD)
Action Potential ]

) Shortening >3 uM
Duration (APD)
Sodium Channel ]

o Slowing
Inactivation

) N Concentration-
Inotropic Effect Positive
dependent

Table 2: Pharmacodynamic Effects of Bdf 9148

Proposed Synthesis of Bdf 9148

While a detailed, step-by-step synthesis of Bdf 9148 is not readily available in a single
publication, a plausible synthetic route can be constructed based on the synthesis of its key
precursors: 4-hydroxy-1H-indole-2-carbonitrile and 1-benzhydrylazetidin-3-ol.

The proposed synthesis involves three main stages:
¢ Synthesis of 4-hydroxy-1H-indole-2-carbonitrile.
o Synthesis of 1-benzhydrylazetidin-3-ol.

o Coupling of the two precursors to yield Bdf 9148.

Synthesis of 4-hydroxy-1H-indole-2-carbonitrile

This precursor can be synthesized from commercially available starting materials. One reported
method involves a three-step process from 1,5,6,7-tetrahydro-4H-indol-4-one.

Synthesis of 1-benzhydrylazetidin-3-ol

The synthesis of this azetidine derivative can be achieved through the reaction of
benzhydrylamine with epichlorohydrin.
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Final Assembly of Bdf 9148

The final step involves the coupling of 4-hydroxy-1H-indole-2-carbonitrile with 1-
benzhydrylazetidin-3-ol via an ether linkage. This is typically achieved by first reacting the
hydroxyindole with an epoxide-forming reagent like epichlorohydrin to generate an
intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole-2-carbonitrile. This epoxide intermediate is then
reacted with 1-benzhydrylazetidin-3-ol in a nucleophilic ring-opening reaction to yield the final
product, Bdf 9148.

Proposed Synthesis of Bdf 9148

(4-hydroxy-1H-indole-2-carbonitrile)

pichlorohydrin

(4—(oxiran—2—ylmethoxy)—lH—indole—2—carbonitrile) —(1—benzhydryIazetidin—B—oI)

Nucleophilic
Ring Opening

Bdf 9148

Click to download full resolution via product page
Caption: Proposed synthetic pathway for Bdf 9148.

Mechanism of Action and Signaling Pathway

Bdf 9148's primary mechanism of action is the modulation of voltage-gated sodium channels in

cardiomyocytes.
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e Binding to Sodium Channels: Bdf 9148 binds to the cardiac sodium channel (Nav1.5).

e Slowing of Inactivation: This binding slows the inactivation of the channel, leading to a
persistent inward sodium current during the plateau phase of the cardiac action potential.

 Increased Intracellular Sodium: The prolonged sodium influx results in an increase in the
intracellular sodium concentration ([Na+]i).

o Altered Sodium-Calcium Exchange: The elevated [Na+]i alters the electrochemical gradient
for the sodium-calcium exchanger (NCX), leading to a reduction in calcium efflux and/or an
increase in calcium influx.

e |ncreased Intracellular Calcium: The net effect is an increase in the intracellular calcium
concentration ([Ca2+]i).

» Enhanced Contractility: The higher [Ca2+]i leads to increased calcium binding to troponin C,
resulting in a stronger interaction between actin and myosin filaments and, consequently, an
enhanced force of myocardial contraction (positive inotropy).

Binds and slows
inactivation Cardiac Sodium Channel " Sodium-Calcium " Enhanced Myocardial
Bdf 9148 [ (Nav15) )—»Encreased Na+ Inflancreased [Na+]i Exchanger (N CxD—»Encreased [Ca2+]i Contraction

Click to download full resolution via product page
Caption: Signaling pathway of Bdf 9148's positive inotropic effect.
Experimental Protocols

Measurement of Inotropic Effect on Isolated Papillary
Muscle

This protocol describes the methodology for assessing the inotropic effects of Bdf 9148 on
isolated cardiac tissue.

o Tissue Preparation:

o Euthanize a guinea pig according to approved institutional guidelines.
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o Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution.

o Dissect the right ventricular papillary muscle and mount it vertically in a tissue bath
containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5%
CO2.

o Experimental Setup:
o Attach one end of the muscle to a force transducer and the other to a fixed hook.

o Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) with platinum
electrodes.

o Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload to achieve the
maximal developed force.

o Data Acquisition:
o Record the isometric contractile force.

o After a stable baseline is achieved, add cumulative concentrations of Bdf 9148 to the
tissue bath.

o Record the steady-state response at each concentration.
o Data Analysis:

o Measure the peak developed force at each concentration.

o Normalize the data to the baseline force.

o Construct a concentration-response curve and calculate the EC50 value.
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Inotropic Effect Measurement Workflow

(Isolate Papillary Muscle)

(Mount in Tissue Bath)

Equilibrate

(Record Baseline)

Add Bdf 9148

(Record Response)
Analyze Data

Click to download full resolution via product page

Caption: Experimental workflow for measuring inotropic effects.
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Voltage Clamp Measurement of Sodium Channel Activity

This protocol outlines the whole-cell patch-clamp technique to study the effects of Bdf 9148 on
cardiac sodium channels.

o Cell Preparation:
o Isolate single ventricular myocytes from a guinea pig heart using enzymatic digestion.
o Plate the isolated myocytes on glass coverslips and allow them to adhere.

» Electrophysiological Recording:

[¢]

Place a coverslip with adherent myocytes in a recording chamber on the stage of an
inverted microscope.

Perfuse the chamber with an external solution.

o

[e]

Use a glass micropipette filled with an internal solution to form a high-resistance seal
(gigaohm) with the cell membrane.

[e]

Rupture the membrane patch to achieve the whole-cell configuration.
» Voltage Clamp Protocol:

o Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure the availability of
sodium channels.

o Apply a series of depolarizing voltage steps to elicit sodium currents.
o Record the resulting currents using a patch-clamp amplifier.
e Drug Application and Data Analysis:

o After obtaining stable baseline sodium currents, perfuse the chamber with a solution
containing Bdf 9148.

o Record the sodium currents in the presence of the drug.
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o Analyze the changes in current amplitude, and kinetics of activation and inactivation to
determine the effect of Bdf 9148 on the sodium channels.

Conclusion

Bdf 9148 is a promising positive inotropic agent with a well-defined mechanism of action
centered on the activation of cardiac sodium channels. Its ability to increase myocardial
contractility makes it a person of interest for the development of new therapies for heart failure.
This technical guide has provided a comprehensive overview of its discovery, a plausible
synthetic route, its mechanism of action, and detailed experimental protocols for its
characterization. Further research into its synthesis and in vivo efficacy is warranted to fully
explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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